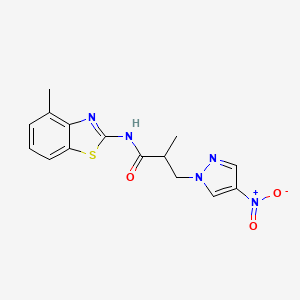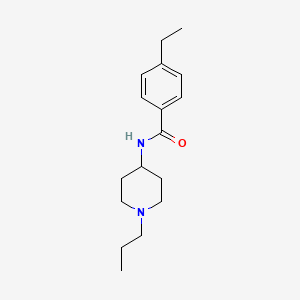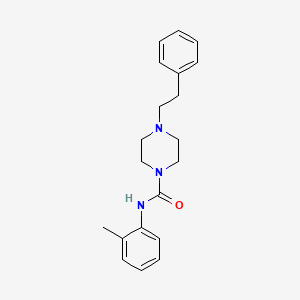![molecular formula C21H24N2O2 B4680169 3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4680169.png)
3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Overview
Description
3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MP-10, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of 3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular signaling pathways that are important for the function of the central nervous system. By inhibiting PDE10A, this compound may enhance these signaling pathways and improve neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its high potency and selectivity for PDE10A. This makes it an ideal tool for studying the role of PDE10A in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are many potential future directions for research on 3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential therapeutic applications in humans.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. While there are limitations to its use in certain experimental settings, this compound remains an important tool for studying the role of PDE10A in various physiological and pathological processes.
Scientific Research Applications
3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-10-12-23(13-11-15)21(25)17-6-8-19(9-7-17)22-20(24)18-5-3-4-16(2)14-18/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRPQMSNKTZSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-diethylphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680095.png)

![3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide](/img/structure/B4680103.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4680116.png)




![3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4680150.png)
![3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4680160.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B4680185.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4680187.png)